Home > Products > Screening Compounds P90512 > Calaspargase pegol
Calaspargase pegol - 941577-06-6

Calaspargase pegol

Catalog Number: EVT-262471
CAS Number: 941577-06-6
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Calaspargase pegol is used to treat acute lymphoblastic leukemia.
Overview

Calaspargase pegol is a pegylated form of L-asparaginase, an enzyme critical in the treatment of acute lymphoblastic leukemia. It is specifically designed to replace the succinimidyl succinate linker found in earlier formulations with a more stable succinimidyl carbamate linker, enhancing its pharmacokinetic properties and therapeutic efficacy. This compound has been developed to improve the stability and reduce immunogenicity compared to previous L-asparaginase formulations, such as pegaspargase.

Source

Calaspargase pegol is derived from Escherichia coli L-asparaginase, which catalyzes the hydrolysis of L-asparagine into aspartic acid and ammonia. The pegylation process involves attaching polyethylene glycol to the enzyme, which significantly increases its half-life and reduces the frequency of administration required during treatment regimens for leukemia patients.

Classification

Calaspargase pegol falls under the classification of antineoplastic agents, specifically as an enzyme-based therapeutic agent used in chemotherapy protocols for hematological malignancies.

Synthesis Analysis

Methods

The synthesis of calaspargase pegol involves a chemical reaction where polyethylene glycol is covalently linked to L-asparaginase via a succinimidyl carbamate linker. This process enhances the stability of the enzyme in circulation, allowing for prolonged action and reduced immunogenicity.

Technical Details

  1. Starting Materials: The primary components include Escherichia coli L-asparaginase and monomethoxypolyethylene glycol.
  2. Linker Chemistry: The succinimidyl carbamate linker is formed through a reaction that creates urethane linkages with lysine residues on the enzyme, resulting in a more stable compound compared to previous formulations.
  3. Purification: Post-synthesis, calaspargase pegol undergoes purification processes to remove unreacted materials and byproducts, ensuring a high-purity product suitable for clinical use.
Molecular Structure Analysis

Structure

Calaspargase pegol consists of a tetrameric structure derived from Escherichia coli L-asparaginase, with each subunit weighing approximately 34.5 kDa. The pegylation occurs at multiple lysine residues, with about 31 to 39 molecules of polyethylene glycol linked per enzyme molecule.

Data

Chemical Reactions Analysis

Reactions

Calaspargase pegol primarily acts through enzymatic reactions that hydrolyze L-asparagine. This reaction is crucial for its therapeutic effect in leukemia treatment.

Technical Details

  1. Mechanism: The enzyme catalyzes the conversion of L-asparagine into aspartic acid and ammonia, effectively depleting extracellular asparagine levels.
  2. Impact on Cancer Cells: Leukemic cells, which have low levels of asparagine synthetase, rely on external sources of asparagine for survival. By reducing available asparagine, calaspargase pegol selectively induces apoptosis in these cells while sparing normal cells.
Mechanism of Action

The mechanism of action of calaspargase pegol involves:

  1. Enzymatic Hydrolysis: It hydrolyzes L-asparagine into aspartic acid and ammonia.
  2. Depletion of Asparagine: This depletion leads to reduced availability of this amino acid for leukemic cells, which are less capable of synthesizing it internally due to low expression levels of asparagine synthetase.
  3. Therapeutic Outcome: The selective killing effect on leukemic cells results in improved treatment outcomes for patients with acute lymphoblastic leukemia.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Clear, colorless solution.
  • pH: Typically around 7.3.
  • Stability: Enhanced stability due to the succinimidyl carbamate linker compared to other formulations.

Chemical Properties

  • Solubility: Soluble in phosphate-buffered saline.
  • Storage Conditions: Requires refrigeration and protection from light to maintain stability.
Applications

Calaspargase pegol is primarily used in clinical settings as part of multi-agent chemotherapy regimens for treating acute lymphoblastic leukemia in pediatric and young adult patients. Its improved pharmacokinetic profile allows for less frequent dosing compared to previous formulations, enhancing patient compliance and therapeutic effectiveness.

Introduction to Asparaginase-Based Therapeutics in Leukemia Management

Historical Evolution of L-Asparaginase in Acute Lymphoblastic Leukemia (ALL) Treatment

The development of asparaginase therapeutics began in the 1960s when researchers discovered that guinea pig serum–derived L-asparaginase induced remissions in lymphoma and leukemia by selectively starving malignant cells of asparagine [7]. Native Escherichia coli (E. coli) asparaginase (Elspar®) became the first commercially available formulation in 1978, revolutionizing ALL therapy. Its integration into multiagent chemotherapy backbones increased induction remission rates to 93% in early studies [7]. However, limitations emerged:

  • Immunogenicity: 30–81% of patients developed hypersensitivity reactions or neutralizing antibodies, leading to rapid drug clearance [7].
  • Short half-life: Native asparaginase required frequent dosing (every 2–3 days) due to a half-life of ≈1.24 days [7].

These challenges spurred the development of pegylated formulations. Pegaspargase (Oncaspar®), approved in 1994, conjugated monomethoxypolyethylene glycol (PEG) to native E. coli asparaginase via a succinimidyl succinate (SS) linker. This reduced immunogenicity and extended the half-life to 5.7 days, enabling biweekly dosing [1] [7]. Calaspargase pegol (Asparlas®), approved in 2018, represents the next evolutionary step by optimizing linker chemistry for enhanced stability [4] [8].

Table 1: Evolution of Asparaginase Formulations

FormulationApproval YearSourceHalf-LifeDosing Interval
Native E. coli (Elspar®)1978E. coli1.24 daysEvery 2–3 days
Pegaspargase (Oncaspar®)1994PEGylated E. coli5.3–5.7 daysEvery 14 days
Calaspargase pegol (Asparlas®)2018PEGylated E. coli (SC linker)16.1 daysEvery 21 days

Role of Asparagine Depletion in Leukemic Cell Apoptosis

Asparaginase exerts its antileukemic effect through enzymatic depletion of plasma asparagine, an amino acid essential for protein synthesis. Lymphoblastic leukemia cells lack sufficient asparagine synthetase (ASNS) activity and cannot compensate for extracellular asparagine loss [7]. Key mechanisms include:

  • Amino acid starvation: Hydrolysis of asparagine to aspartic acid and ammonia depletes serum asparagine pools, disrupting ribosomal protein translation in leukemic blasts [4] [7].
  • Secondary glutaminase activity: Some asparaginases (e.g., Erwinia-derived) also hydrolyze glutamine, exacerbating amino acid stress. Calaspargase pegol has minimal glutaminase activity, potentially reducing metabolic toxicities [5].
  • Apoptosis induction: Deprivation triggers the mitochondrial apoptotic pathway via downregulation of MCL-1 and BCL-2, pro-survival proteins dependent on continuous protein synthesis [5].

Preclinical studies demonstrate synergy between asparaginase and BCL-2 inhibitors (e.g., venetoclax) in acute myeloid leukemia (AML). Calaspargase pegol potentiates BCL-2 inhibition by suppressing cap-dependent translation of anti-apoptotic factors, increasing cancer cell death 4–5 fold compared to either agent alone [5].

Emergence of Pegylated Formulations: Rationale and Innovations

Pegylation—covalent attachment of PEG chains—addresses immunogenicity and stability limitations of native enzymes. Innovations in linker chemistry distinguish calaspargase pegol from earlier pegaspargase:

  • Succinimidyl carbonate (SC) linker: Replaces the hydrolytically labile succinimidyl succinate (SS) linker in pegaspargase. The SC linker forms stable urethane bonds with lysine residues, reducing PEG detachment and maintaining enzyme integrity [4] [9].
  • Extended pharmacokinetics: The stable SC linker confers a half-life of 16.1 days versus 5.7 days for pegaspargase. After a single 2,500 IU/m² IV dose, calaspargase pegol maintains serum asparaginase activity (SAA) >0.1 U/mL (therapeutic threshold) for ≥21 days, compared to 14 days for pegaspargase [9].
  • Optimized asparagine depletion: In the COG AALL07P4 trial, plasma asparagine was undetectable for 18 days post-calaspargase pegol versus 11 days post-pegaspargase (p<0.001), ensuring prolonged therapeutic effect [2] [9].

Table 2: Pharmacokinetic Comparison of Pegylated Asparaginases

ParameterCalaspargase PegolPegaspargaseDifference
Half-life16.1 days5.7 days2.8-fold longer
Time to activity threshold (SAA >0.1 U/mL)≥21 days14 days7-day extension
Asparagine depletion duration18 days11 days64% longer
Dosing scheduleEvery 21 daysEvery 14 days33% fewer doses
  • Chemical stability: The SC linker enhances shelf-life (36 months at 2–8°C), reducing supply chain disruptions—a critical factor in global ALL treatment access [4] [6].

Table 3: Molecular Innovations in Calaspargase Pegol

FeatureCalaspargase PegolPegaspargaseImpact
Linker chemistrySuccinimidyl carbonate (SC)Succinimidyl succinate (SS)Enhanced hydrolytic stability
Conjugation sites39–48 lysine residues11–13 lysine residuesReduced immunogenicity
PEG detachment rate<5% in 14 days>30% in 14 daysSustained enzyme activity
Shelf-life36 months24 monthsImproved supply reliability

Properties

CAS Number

941577-06-6

Product Name

Calaspargase pegol

IUPAC Name

Asparaginase (Escherichia coli isoenzyme II), conjugate with alpha-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)-omega-methoxypoly(oxy-1,2-ethanediyl)

Solubility

Soluble in DMSO

Synonyms

Calaspargase pegol

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.